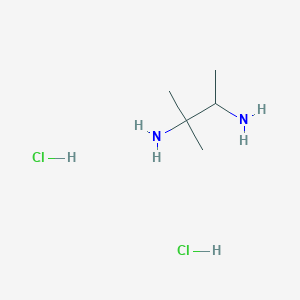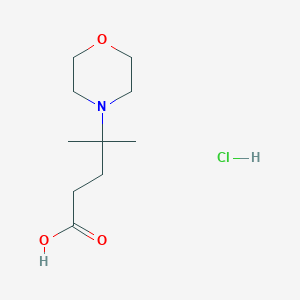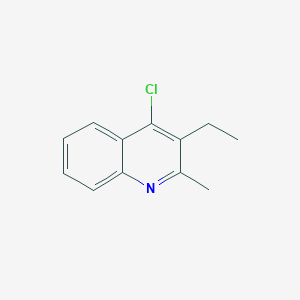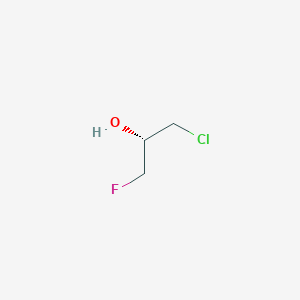
5-(Chloromethyl)-2-methylbenzonitrile
Übersicht
Beschreibung
5-(Chloromethyl)furfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)furfural (CMF) from spent biomass has been achieved with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .
Molecular Structure Analysis
In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Chemical Reactions Analysis
5-Chloromethylfurfural is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
Physical And Chemical Properties Analysis
5-Chloromethylfurfural is a colourless liquid . More specific physical and chemical properties for “5-(Chloromethyl)-2-methylbenzonitrile” were not found in the sources.
Wissenschaftliche Forschungsanwendungen
Geometrical and Vibrational Spectra Analysis
Research on 5-fluoro-2-methylbenzonitrile (a compound structurally related to 5-(Chloromethyl)-2-methylbenzonitrile) by Arockiasamy Ajaypraveenkumar et al. (2017) involved quantum mechanical calculations to determine its geometric structure, vibrational spectra, and Non-Linear Optical (NLO) properties. This study suggests that compounds with similar structures could be explored for their potential in frequency doubling and Second Harmonic Generation (SHG) applications, highlighting the relevance of such compounds in the development of optical materials (Ajaypraveenkumar, Raman, & Sebastian, 2017).
Thermochemical Analysis
A benchmark study on methylbenzonitriles, including a theoretical and experimental evaluation of their thermochemical properties, was conducted by K. Zaitseva et al. (2015). This work, which assessed the gas-phase enthalpies of formation and vaporization enthalpies, underlines the significance of understanding the fundamental thermochemical behavior of methylbenzonitriles, potentially applicable to 5-(Chloromethyl)-2-methylbenzonitrile for estimating its stability and reactivity in various chemical processes (Zaitseva et al., 2015).
Corrosion Inhibition
Research by C. Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel in acidic conditions indicates that similar nitrile compounds could serve as effective corrosion inhibitors. This suggests potential applications of 5-(Chloromethyl)-2-methylbenzonitrile in corrosion protection, depending on its structural and electronic similarities (Verma, Quraishi, & Singh, 2015).
Synthetic Applications
V. E. Kalugin and A. M. Shestopalov (2015) described the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines, highlighting the role of 2-(chloromethyl)benzonitrile as a key precursor. This showcases the utility of chloromethylated benzonitriles in synthesizing complex heterocyclic compounds, suggesting similar synthetic applications for 5-(Chloromethyl)-2-methylbenzonitrile in pharmaceutical and materials chemistry (Kalugin & Shestopalov, 2015).
Safety and Hazards
While specific safety and hazard information for “5-(Chloromethyl)-2-methylbenzonitrile” was not found, it’s important to handle chemicals with care. For example, typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .
Zukünftige Richtungen
The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids . This suggests potential future directions for research and development in this area.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of other complex molecules . For instance, it’s used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, it likely interacts with its targets through a series of chemical reactions that involve the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the compound plays a role in the synthesis of complex molecules, which could potentially affect various biochemical pathways depending on the final products .
Result of Action
The primary result of the action of 5-(Chloromethyl)-2-methylbenzonitrile is the formation of new chemical compounds. For instance, it’s used in the synthesis of 5-chloromethylfurfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) using continuous flow processing .
Action Environment
The efficacy and stability of 5-(Chloromethyl)-2-methylbenzonitrile likely depend on various environmental factors such as temperature, pH, and the presence of other chemicals. For example, in the synthesis of 5-chloromethylfurfural (CMF), the reaction is carried out via refluxing in aqueous HCl in the presence of NaCl .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIAEOOGOGDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)
![ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate](/img/structure/B3380244.png)











